1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride
Overview
Description
The compound “1-(2-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride” is an organic molecule with a fluorophenoxy group attached to a methylpentan-2-amine structure. The presence of the fluorine atom and the amine group could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorophenoxy group attached to a 3-methylpentan-2-amine. The fluorine atom is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group and the fluorine atom. The amine could act as a nucleophile in certain reactions, while the C-F bond could potentially be activated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the amine group could allow it to form hydrogen bonds .Scientific Research Applications
Chemoenzymatic Synthesis of Beta-Blocker Intermediates The compound has been utilized in the chemoenzymatic synthesis of optically active intermediates for the production of potent β-blockers. Specifically, the synthesis involved the acetylation and hydrolysis processes to produce high enantiomeric excess intermediates, which are crucial for the synthesis of the β-blocker R-67555 (A. Horiguchi, Y. Kuge, K. Mochida, 1997).
Novel Synthesis of Fluorinated Aminoadamantane Derivatives Another application is in the synthesis of 3-fluoro-1-aminoadamantane and its derivatives. These compounds, including the hydrochloride, were synthesized through a convenient and rapid three-step reaction sequence. These derivatives have potential applications in various fields, including medicinal chemistry (G. L. Anderson, Winifred A. Burks, I. Harruna, 1988).
Innovative Approach to Perfluorochemical Synthesis The liquid-phase photofluorination technique, a novel approach for synthesizing perfluorochemicals, utilizes compounds like 1-(2-fluorophenoxy)-3-methylpentan-2-amine hydrochloride as starting materials. This method is particularly effective for preparing isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are challenging to synthesize using traditional methods (K. Scherer, K. Yamanouchi, Taizo Onox, 1990).
Synthesis of Medical Intermediates this compound serves as a precursor in synthesizing medical intermediates. The process involves alkylation, Grignard reaction, reduction, amination, and salt-forming to achieve target compounds, which are crucial for various medical applications (Zhang Ping-rong, 2009).
Selective Extraction and Separation Applications The compound has been used in the selective extraction and separation of iron(III) from hydrochloric acid solutions. This process is essential for quantitative extraction and subsequent titrimetric determination of iron, showcasing the compound's utility in analytical chemistry applications (S. Gawali, V. M. Shinde, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-3-9(2)11(14)8-15-12-7-5-4-6-10(12)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKMWCPVZFXVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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